molecular formula C5H9ClO2S B2896646 3-Methylcyclobutane-1-sulfonyl chloride CAS No. 1691815-73-2

3-Methylcyclobutane-1-sulfonyl chloride

Cat. No.: B2896646
CAS No.: 1691815-73-2
M. Wt: 168.64
InChI Key: BNGUSXMRIZCYFN-UHFFFAOYSA-N
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Description

3-Methylcyclobutane-1-sulfonyl chloride ( 1691815-73-2) is a chemical building block with the molecular formula C 5 H 9 ClO 2 S and a molecular weight of 168.64 g/mol . As a sulfonyl chloride, it is a highly reactive electrophile used to introduce the 3-methylcyclobutanesulfonyl group into target molecules . This compound is typically employed in the synthesis of sulfonamides via reaction with amines and sulfonate esters via reaction with alcohols . These derivatives are prevalent in pharmaceuticals and agrochemicals, with the cyclobutane moiety offering unique three-dimensional structure and potential to improve metabolic stability and binding affinity in drug discovery . The compound is classified as hazardous (GHS Signal Word: Danger) and is a corrosive substance (Hazard Statement H314) . It requires careful handling and appropriate cold-chain transportation . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-4-2-5(3-4)9(6,7)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGUSXMRIZCYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691815-73-2
Record name 3-methylcyclobutane-1-sulfonyl chloride
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Synthetic Methodologies for 3 Methylcyclobutane 1 Sulfonyl Chloride

Established Synthetic Routes for Sulfonyl Chlorides

The preparation of sulfonyl chlorides is a fundamental transformation in organic chemistry, with several well-established routes. These methods are generally applicable and could be adapted for the synthesis of 3-Methylcyclobutane-1-sulfonyl chloride from appropriate precursors.

Oxidative chlorination is a direct and common method for synthesizing sulfonyl chlorides from sulfur-containing compounds like thiols and disulfides. researchgate.net This one-pot process involves the simultaneous oxidation of the sulfur atom and its chlorination. For the synthesis of this compound, the logical precursor would be 3-methylcyclobutanethiol or bis(3-methylcyclobutyl) disulfide.

The reaction typically employs a combination of an oxidant and a chlorine source. A variety of reagent systems have been developed to achieve this transformation under mild conditions and with high yields. organic-chemistry.org For instance, the use of N-chlorosuccinimide (NCS) in the presence of a chloride source and water is a known method for converting thiols to sulfonyl chlorides. organic-chemistry.org Another approach involves using hydrogen peroxide (H₂O₂) in combination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgthieme-connect.com The H₂O₂/POCl₃ system in an aqueous micellar solution of sodium dodecyl sulfate (B86663) (SDS) has been shown to be effective for the direct oxidative chlorination of various thiols. thieme-connect.com

More environmentally benign methods have also been developed. The use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) serves as an efficient oxidant for converting thiols to sulfonyl chlorides, which can then be used in situ. researchgate.net Continuous flow protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been developed to improve safety and control over these often exothermic reactions. rsc.org

Table 1: Reagent Systems for Oxidative Chlorination of Thiols
OxidantChlorine SourceKey FeaturesReference
Hydrogen Peroxide (H₂O₂)Phosphorus Oxychloride (POCl₃)Effective in aqueous micellar solutions. thieme-connect.com
Hydrogen Peroxide (H₂O₂)Zirconium Tetrachloride (ZrCl₄)Mild conditions, very short reaction times. organic-chemistry.org
N-Chlorosuccinimide (NCS)Dilute Hydrochloric Acid (HCl)Smooth oxidation affording good yields. organic-chemistry.org
Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O)(Self)Environmentally friendly, allows for in situ reaction. researchgate.net
1,3-dichloro-5,5-dimethylhydantoin (DCH)(Self)Suitable for continuous flow protocols, enhanced safety. rsc.org

Chlorosulfonation is another classical method for the synthesis of sulfonyl chlorides, which involves the direct reaction of a substrate with chlorosulfonic acid (ClSO₃H). globalspec.com For aliphatic compounds, this reaction often proceeds via a free-radical mechanism, typically initiated by light or heat. masterorganicchemistry.comlibretexts.org

Applying this method to synthesize this compound would involve the reaction of methylcyclobutane (B3344168) with chlorosulfonic acid. However, the direct chlorosulfonation of alkanes can be unselective. globalspec.commasterorganicchemistry.com The reaction can lead to a mixture of isomeric products, as substitution can occur at different C-H bonds on the alkane. libretexts.org In the case of methylcyclobutane, the presence of primary, secondary, and a tertiary C-H bond could result in a mixture of sulfonyl chlorides, making isolation of the desired this compound isomer challenging. The reactivity order for the replacement of hydrogen atoms is typically tertiary > secondary > primary. globalspec.com

Specialized Approaches for the Synthesis of Cyclobutane-Bearing Sulfonyl Chlorides

Due to the specific structural requirements of the target molecule, specialized approaches starting from pre-existing cyclobutane (B1203170) structures are generally more efficient and selective.

A highly specific route to this compound is the conversion of a precursor that already contains the 3-methylcyclobutane skeleton with a sulfur-containing functional group at the 1-position.

From 3-Methylcyclobutanethiol: As mentioned in section 2.1.1, the oxidative chlorination of 3-methylcyclobutanethiol would be a direct and regioselective method. This approach ensures that the sulfonyl chloride group is introduced at the desired position without isomeric byproducts.

From 3-Methylcyclobutanesulfonic Acid: If 3-methylcyclobutanesulfonic acid or its corresponding salt is available, it can be converted to the sulfonyl chloride. This is a standard transformation typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). researchgate.net Newer methods also utilize reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) under neutral conditions. researchgate.net

Another strategy involves starting with a cyclobutane derivative and introducing the sulfonyl chloride functionality. This can be achieved through multi-step sequences. For example, a Grignard reagent, such as (3-methylcyclobutyl)magnesium bromide, could potentially react with sulfur dioxide (SO₂), followed by treatment with a chlorinating agent like N-chlorosuccinimide (NCS) to yield the desired sulfonyl chloride. This approach has been demonstrated for the synthesis of cyclopropanesulfonyl chloride from cyclopropylmagnesium bromide. chemicalbook.com This method offers a way to construct the sulfonyl chloride from a readily available cyclobutane halide.

Emerging Methodologies for Sulfonyl Chloride Synthesis

Recent advancements in synthetic chemistry have led to the development of novel methods for sulfonyl chloride synthesis that offer milder conditions, greater functional group tolerance, and improved sustainability.

One significant area of development is the use of photocatalysis. acs.org For instance, heterogeneous photocatalysts have been employed to produce aryl sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.org While this specific method applies to aromatic systems, the underlying principles of using photocatalysis to generate sulfonyl radicals could potentially be adapted for aliphatic precursors.

Another emerging trend is the one-pot synthesis of sulfonamides from aryl halides via organometallic intermediates, which involves the in-situ generation and trapping of a sulfonyl chloride equivalent. rsc.org Furthermore, metal-free, photocatalytic approaches that proceed via an energy-transfer catalysis mechanism have been developed, broadening the scope of sulfonyl-containing molecules that can be accessed. researchgate.net These modern techniques represent the forefront of synthetic methodology and may offer future pathways for the efficient and environmentally friendly production of complex aliphatic sulfonyl chlorides like this compound.

Palladium-Catalyzed Approaches Utilizing SO2 Sources

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds. The synthesis of alkyl sulfonyl chlorides, including this compound, can be envisioned through the coupling of a suitable 3-methylcyclobutyl precursor with a sulfur dioxide (SO₂) source.

One plausible route involves the palladium-catalyzed chlorosulfonylation of a 3-methylcyclobutylboronic acid or a related organometallic species. While direct literature on the 3-methylcyclobutyl substrate is scarce, analogous palladium-catalyzed reactions with arylboronic acids using phenyl chlorosulfate (B8482658) as a synthon for [SO₂Cl]⁺ have been reported, demonstrating the feasibility of this approach. nih.gov The reaction proceeds under mild conditions and exhibits considerable functional group tolerance. nih.gov A proposed catalytic cycle would involve the oxidative addition of the SO₂ source to a Pd(0) complex, followed by transmetalation with the 3-methylcyclobutyl organometallic reagent and subsequent reductive elimination to yield the desired sulfonyl chloride.

Another strategy is the palladium-catalyzed sulfonylation of alkyl halides. researchgate.netnih.govorganic-chemistry.orgacs.org This method typically involves the reaction of an alkyl halide, such as 1-halo-3-methylcyclobutane, with a sulfur dioxide surrogate in the presence of a palladium catalyst. Dimethyl sulfite (B76179) has been successfully used as an SO₂ surrogate and methyl source in the palladium-catalyzed methylsulfonylation of various alkyl iodides, suggesting that other SO₂ sources could be employed for the synthesis of sulfonyl chlorides. nih.govorganic-chemistry.orgacs.org

Table 1: Representative Conditions for Palladium-Catalyzed Sulfonylation of Alkyl Halides

Alkyl HalideSO₂ SourceCatalyst/LigandSolventYield (%)Reference
1-IodoadamantaneDimethyl sulfitePd(OAc)₂ / XantphosDioxane85 nih.gov
IodocyclohexaneDimethyl sulfitePd(OAc)₂ / XantphosDioxane78 nih.gov
1-IodooctaneDimethyl sulfitePd(OAc)₂ / XantphosDioxane82 organic-chemistry.org

Note: The data presented is for analogous alkyl sulfonylations and serves to illustrate the potential applicability of the methodology to 3-methylcyclobutane derivatives.

Visible-Light Mediated Transformations

Visible-light photoredox catalysis has emerged as a sustainable and powerful method for the synthesis of various organic compounds, including sulfonylated molecules. researchgate.netacs.orgnih.gov This approach utilizes light energy to generate radical intermediates under mild conditions.

The synthesis of this compound could potentially be achieved through a visible-light-mediated reaction involving a 3-methylcyclobutane radical precursor. For instance, the generation of an aryl radical from a diaryliodonium salt, initiated by a photocatalyst, can add to an alkene. The resulting alkyl radical can then be trapped by a chlorine source to form an alkyl chloride. chemrxiv.org A similar pathway could be envisioned where a cyclobutyl radical is trapped by a source of SO₂Cl.

Alternatively, sulfonyl chlorides themselves can be activated by visible light to generate sulfonyl radicals, which can participate in various transformations like additions to unsaturated bonds. researchgate.net While this is not a direct synthesis of the target compound, it highlights the reactivity of sulfonyl chlorides under photocatalytic conditions. A more direct approach could involve the visible-light-mediated sulfonylation of an appropriate 3-methylcyclobutane precursor. For example, methods have been developed for the sulfonylation of anilines with sulfonyl fluorides under visible light, showcasing the potential for C-S bond formation using this energy source. nih.gov

Table 2: Examples of Visible-Light Mediated Sulfonylation and Related Reactions

SubstrateReagentPhotocatalystLight SourceProduct TypeReference
AnilineBenzenesulfonyl fluoride (B91410)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Blue LEDSulfonylaniline nih.gov
StyreneDiaryliodonium salt / KClIr(ppy)₃Blue LEDβ-Aryl-alkyl chloride chemrxiv.org
4-Bromobenzenediazonium tetrafluoroborateSOCl₂ / H₂OPotassium poly(heptazine imide)White lightAryl sulfonyl chloride acs.org

Note: This table illustrates general visible-light mediated reactions that could be conceptually adapted for the synthesis of the target compound.

Stereoselective Synthesis of Chiral this compound Isomers

The presence of a methyl group on the cyclobutane ring means that this compound can exist as cis and trans diastereomers. Furthermore, if the starting material is enantiomerically pure, the synthesis could potentially yield chiral isomers. The stereoselective synthesis of such isomers is a significant challenge that requires precise control over the reaction stereochemistry.

Currently, there is a lack of specific literature detailing the stereoselective synthesis of this compound. However, general strategies for stereoselective synthesis can be considered. One approach would be to start with a stereochemically defined precursor, such as a specific isomer of 3-methylcyclobutanol (B1603523) or 3-methylcyclobutylamine. The conversion of this precursor to the sulfonyl chloride would need to proceed with retention or predictable inversion of configuration.

For example, methods for the enantioselective synthesis of chiral sulfinimidate esters from racemic sulfinamides have been developed using chiral catalysts. researchgate.net While structurally different, these methods demonstrate the principle of using catalysis to control stereochemistry at a sulfur center. The synthesis of chiral sulfonimidoyl chlorides has also been achieved through desymmetrizing enantioselective hydrolysis. researchgate.net

Applying these principles to this compound would likely involve the use of a chiral catalyst or auxiliary to differentiate between the enantiotopic faces or groups of a prochiral precursor, or to effect a kinetic resolution of a racemic intermediate. The development of such a method would be a valuable contribution to the field of asymmetric synthesis.

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization and consideration of safety, cost, and environmental factors. Key aspects include reaction kinetics, heat transfer, reagent handling, and product isolation.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides. rsc.orgnih.gov Flow reactors provide superior control over reaction parameters such as temperature and residence time, which is crucial for managing highly exothermic reactions often involved in chlorosulfonylation. rsc.org This enhanced control can lead to improved yields, higher purity, and enhanced safety by minimizing the volume of hazardous reagents at any given time. rsc.orgnih.gov A study on the synthesis of sulfonyl chlorides from disulfides and thiols using a continuous flow protocol demonstrated a very high space-time yield and improved process safety. rsc.org

Automated continuous systems can further enhance the production process. The use of continuous stirred-tank reactors (CSTRs) in series, combined with automated process control, has been successfully implemented for the scalable production of aryl sulfonyl chlorides. nih.govresearchgate.net Such systems utilize real-time monitoring and feedback controllers to maintain steady-state operation, reducing operator exposure and the potential for human error. nih.govresearchgate.net

When scaling up, the choice of reagents is also critical. For instance, using stable and easy-to-handle SO₂ surrogates can mitigate the risks associated with handling gaseous sulfur dioxide. The optimization of the quenching and isolation procedures is also paramount. For aryl sulfonyl chlorides, it was found that increasing the equivalents of chlorosulfonic acid and using an organic co-solvent for precipitation improved the isolated yield and reduced the amount of water required for isolation. nih.gov Similar optimization studies would be necessary for the efficient and safe large-scale production of this compound.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Sulfonyl Chlorides

ParameterBatch ProcessingContinuous Flow Processing
Heat TransferLimited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
SafetyHigher risk due to large volumes of reagentsImproved safety with small reactor volumes
ControlDifficult to precisely control temperature and mixingPrecise control over temperature, pressure, and residence time
ScalabilityOften requires re-optimizationMore straightforward scale-up by numbering up or longer run times
Space-Time YieldGenerally lowerGenerally higher

Reactivity and Reaction Mechanisms of 3 Methylcyclobutane 1 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The core of 3-methylcyclobutane-1-sulfonyl chloride's reactivity lies in the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced electrophilicity makes it a prime target for nucleophilic attack, leading to a range of substitution reactions.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution at the sulfur atom, where the chloride ion acts as a leaving group. This reactivity is fundamental to its application in synthesizing more complex molecules.

When this compound is treated with primary or secondary amines, it readily forms the corresponding sulfonamides. This reaction is a cornerstone of its synthetic utility, particularly in the pharmaceutical industry for the construction of complex bioactive molecules. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically neutralized by a base present in the reaction mixture.

Table 1: Representative Sulfonamide Synthesis

Amine ReactantProduct
Primary Amine (R-NH₂)N-substituted-3-methylcyclobutane-1-sulfonamide
Secondary Amine (R₂NH)N,N-disubstituted-3-methylcyclobutane-1-sulfonamide

This reaction is integral to the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, which are investigated for their potential as Janus kinase (JAK) inhibitors. In these syntheses, the sulfonamide linkage serves as a key structural motif.

In a similar fashion to its reaction with amines, this compound reacts with alcohols and phenols to yield sulfonate esters. This transformation proceeds via a nucleophilic attack from the oxygen atom of the alcohol or phenol (B47542) on the sulfonyl sulfur. A non-nucleophilic base is often employed to quench the HCl byproduct. The resulting sulfonate esters are stable and can be valuable intermediates in further synthetic steps, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Table 2: Sulfonate Ester Formation

NucleophileProduct
Alcohol (R-OH)3-methylcyclobutyl sulfonate ester
Phenol (Ar-OH)3-methylcyclobutyl aryl sulfonate ester

While less commonly documented in readily available literature for this specific compound, the reaction of sulfonyl chlorides with thiols (R-SH) is a known transformation that leads to the formation of thiosulfonates. The mechanism is analogous to that with alcohols and amines, involving the nucleophilic sulfur of the thiol attacking the electrophilic sulfonyl chloride.

Reactions with Unsaturated Organic Compounds

The reactivity of sulfonyl chlorides is not limited to simple nucleophilic substitutions. They can also participate in reactions with unsaturated systems, although specific examples involving this compound are not prominently featured in broad chemical literature.

Annulation Reactions (e.g., [2+2] Cycloadditions)

In the presence of a base, sulfonyl chlorides can undergo dehydrochlorination to form highly reactive sulfene (B1252967) intermediates (R₂C=SO₂). These sulfenes can then participate in cycloaddition reactions with various unsaturated partners. For instance, a [2+2] cycloaddition with an alkene would lead to the formation of a four-membered thietane (B1214591) dioxide ring. While this is a general reactivity pattern for sulfonyl chlorides, specific studies detailing this pathway for this compound are not widely reported.

Chlorosulfonylation Processes

Chlorosulfonylation generally refers to the addition of a sulfonyl chloride across an unsaturated bond, such as an alkene or alkyne. magtech.com.cn In these reactions, this compound can act as a source of the 3-methylcyclobutanesulfonyl group and a chlorine atom. The reaction is often initiated by a radical initiator or a transition metal catalyst. For instance, in a copper-catalyzed atom transfer radical addition (ATRA), the sulfonyl chloride adds across an alkene. researchgate.net

The generalized mechanism proceeds as follows:

Initiation : A catalyst, often a copper(I) complex, abstracts the chlorine atom from this compound to generate a 3-methylcyclobutanesulfonyl radical.

Propagation : This sulfonyl radical adds to the alkene, forming a new carbon-centered radical intermediate.

Termination : The carbon radical then abstracts a chlorine atom from another molecule of the sulfonyl chloride or the copper(II) chloride complex, yielding the β-chloro sulfone product and regenerating the active catalytic species.

This process provides a direct method for the difunctionalization of olefins, incorporating both the sulfonyl group and a chlorine atom in a single step.

Sulfonylation and Sulfenylation Reactions

Sulfonylation is a characteristic reaction of sulfonyl chlorides, where the compound serves as an electrophilic source of the sulfonyl group. magtech.com.cn this compound readily reacts with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and sulfones.

Reaction with Amines : With primary or secondary amines, in the presence of a base like pyridine (B92270) or triethylamine, it forms the corresponding N-substituted-3-methylcyclobutane-1-sulfonamides.

Reaction with Alcohols : In the presence of a base, it reacts with alcohols to yield 3-methylcyclobutane-1-sulfonate esters. The alcohol's hydroxyl group is converted into a good leaving group, analogous to tosylates. libretexts.org

Reaction with Organometallic Reagents : Reagents like Grignard or organolithium compounds can attack the sulfonyl chloride to form sulfones, though side reactions can occur.

The general mechanism for these reactions is a nucleophilic acyl substitution at the sulfur atom. The nucleophile attacks the electrophilic sulfur center, leading to a transient tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.

Sulfenylation , the introduction of a sulfenyl group (R-S-), is distinct from sulfonylation and involves reagents like sulfenyl chlorides (R-S-Cl), which are derivatives of unstable sulfenic acid. magtech.com.cnbohrium.com this compound, having a sulfur atom in a +6 oxidation state, does not directly participate in sulfenylation reactions.

Radical Pathways Involving this compound

Beyond the chlorosulfonylation mentioned earlier, this compound can engage in other radical-mediated transformations. The relatively weak sulfur-chlorine bond can be cleaved homolytically upon exposure to radical initiators like azobisisobutyronitrile (AIBN) or via photoredox catalysis to generate a 3-methylcyclobutanesulfonyl radical. nih.govlibretexts.org

Key radical pathways include:

Hydrosulfonylation : In the presence of a hydrogen atom donor like tris(trimethylsilyl)silane (B43935) and a suitable photocatalyst, the generated 3-methylcyclobutanesulfonyl radical can add to an alkene. The resulting carbon-centered radical then abstracts a hydrogen atom to complete the hydrosulfonylation, yielding a sulfone product. nih.gov

Radical Cyclization : If the sulfonyl radical adds to a substrate containing a tethered unsaturated bond, an intramolecular cyclization can occur, forming a new ring system.

Desulfonylation : Under certain conditions, particularly with transition metal catalysts, the C-S bond can cleave, leading to desulfonylation reactions where the SO2 group is extruded. This pathway is more common in desulfitative coupling, as discussed below.

Transition Metal-Catalyzed Transformations

The versatility of this compound is significantly expanded through transition metal catalysis, which enables novel bond formations that are otherwise difficult to achieve.

Alkyl sulfonyl chlorides can serve as electrophilic partners in various cross-coupling reactions, most notably those catalyzed by palladium or nickel complexes. epfl.chorganicreactions.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle involves:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the C–S or S–Cl bond of the sulfonyl chloride. Insertion into the C–S bond followed by extrusion of sulfur dioxide is a common pathway in desulfitative couplings.

Transmetalation : An organometallic nucleophile (e.g., from a boronic acid, organostannane, or organozinc reagent) transfers its organic group to the metal center.

Reductive Elimination : The two organic partners on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst.

Table 1: Potential Cross-Coupling Reactions of this compound
Coupling Reaction NameNucleophilic Partner (R'-M)Catalyst System (Typical)Product Formed
Suzuki-MiyauraOrganoboron compounds (e.g., R'-B(OH)₂)Pd(0) complexes with phosphine (B1218219) ligands3-Methyl-1-R'-cyclobutane
StilleOrganostannanes (e.g., R'-SnBu₃)Pd(0) complexes3-Methyl-1-R'-cyclobutane
NegishiOrganozinc compounds (e.g., R'-ZnCl)Pd(0) or Ni(0) complexes3-Methyl-1-R'-cyclobutane
Buchwald-HartwigAmines (R'₂NH), AmidesPd(0) complexes with specialized ligandsN-(3-Methylcyclobutyl)amines/amides

A particularly powerful application of sulfonyl chlorides in transition metal catalysis is the desulfitative coupling reaction. chemrevlett.com In this process, the sulfonyl group (–SO2–) is extruded as sulfur dioxide gas, which acts as a thermodynamic driving force for the reaction. This allows the 3-methylcyclobutyl group to be coupled with various partners. researchgate.netnih.gov

The mechanism typically begins with the oxidative addition of a palladium(0) catalyst into the carbon-sulfur bond of this compound. This is followed by the extrusion of SO2 to form a (3-methylcyclobutyl)palladium(II) complex. This intermediate can then engage in further reactions, such as coupling with another organic fragment, before reductive elimination yields the final product. chemrevlett.com

Table 2: Examples of Desulfitative Coupling Applications
Coupling PartnerCatalyst System (Typical)Reaction TypeProduct Class
Arenes (C-H activation)Pd(OAc)₂Desulfitative ArylationAryl-substituted methylcyclobutanes
AlkenesRh(I) or Pd(0) complexesDesulfitative Heck-type ReactionAlkenyl-substituted methylcyclobutanes
Benzyl ChloridesPd(0) complexesDesulfitative Cross-CouplingBenzyl-substituted methylcyclobutanes

Influence of the Cyclobutane (B1203170) Ring Strain on Reactivity

The four-membered ring of this compound possesses significant ring strain, which profoundly influences its reactivity. libretexts.org This strain arises from two main factors:

Angle Strain : The internal C-C-C bond angles in cyclobutane are forced to be approximately 88°-90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This poor orbital overlap results in weaker C-C bonds. chemistrysteps.commasterorganicchemistry.com

Torsional Strain : Although cyclobutane adopts a puckered or "butterfly" conformation to relieve some strain, there is still considerable eclipsing interaction between adjacent C-H bonds. libretexts.orgwikipedia.org

The total ring strain of cyclobutane is estimated to be around 26.3 kcal/mol (110 kJ/mol). libretexts.orgwikipedia.org This stored energy makes the ring susceptible to cleavage under various conditions, as ring-opening relieves this strain. researchgate.net In the context of transition metal-catalyzed reactions, the relief of ring strain can be a powerful thermodynamic driving force. For example, a metal catalyst can insert into a C-C bond of the cyclobutane ring, initiating ring-opening transformations that lead to linear or larger ring structures. This reactivity makes cyclobutane derivatives, including this compound, valuable building blocks for complex molecule synthesis. researchgate.net

Table 3: Comparison of Ring Strain in Cycloalkanes
CycloalkaneRing SizeTotal Strain Energy (kcal/mol)
Cyclopropane327.6 - 29.0 masterorganicchemistry.comwikipedia.org
Cyclobutane426.3 masterorganicchemistry.comwikipedia.org
Cyclopentane56.2 - 7.4 wikipedia.org
Cyclohexane6~0 - 1.3 wikipedia.org

Applications of 3 Methylcyclobutane 1 Sulfonyl Chloride in Organic Synthesis

Utility as a Versatile Sulfonylating Reagent

3-Methylcyclobutane-1-sulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-methylcyclobutanesulfonyl group onto various nucleophiles. As a sulfonyl chloride, it exhibits the characteristic electrophilicity at the sulfur atom, making it susceptible to attack by a wide range of nucleophilic species, including amines, alcohols, and thiols. magtech.com.cn This reactivity allows for the formation of sulfonamides, sulfonate esters, and thioesters, respectively. The presence of the sterically demanding 3-methylcyclobutane moiety can influence the kinetics and outcome of these sulfonylation reactions, potentially offering unique selectivity compared to more common sulfonylating agents like tosyl chloride or mesyl chloride.

The reaction of this compound with a primary or secondary amine, typically in the presence of a base such as pyridine (B92270) or triethylamine, yields the corresponding sulfonamide. ucl.ac.uk Similarly, its reaction with alcohols provides sulfonate esters. These reactions are fundamental in organic synthesis for creating key linkages in more complex molecules.

Table 1: Representative Sulfonylation Reactions

Nucleophile Product Type General Reaction Conditions
Primary/Secondary Amine Sulfonamide Base (e.g., pyridine, triethylamine), aprotic solvent
Alcohol/Phenol (B47542) Sulfonate Ester Base (e.g., pyridine), aprotic solvent

Construction of Complex Molecular Architectures Bearing Sulfonyl Groups

The incorporation of the 3-methylcyclobutanesulfonyl group can be a strategic element in the design and synthesis of complex molecules. The cyclobutane (B1203170) ring, a strained four-membered carbocycle, introduces a unique three-dimensional structural element. When attached to a larger molecular scaffold via the sulfonyl linkage, it can significantly impact the conformation and physicochemical properties of the resulting molecule. This can be particularly relevant in medicinal chemistry, where molecular shape is a critical determinant of biological activity.

The synthesis of molecules containing this specific sulfonyl group allows for the exploration of structure-activity relationships (SAR), where the effect of the 3-methylcyclobutane moiety on a molecule's biological target can be assessed. The sulfonyl group itself is a key pharmacophoric element found in numerous therapeutic agents. nih.gov

Role as a Key Intermediate in the Synthesis of Advanced Intermediates

This compound serves as a crucial building block for the synthesis of more elaborate chemical intermediates. Its reactivity allows for its integration into multi-step synthetic sequences, leading to a variety of functionalized molecules.

Precursor to Sulfonamide-Based Scaffolds

One of the most significant applications of this reagent is in the preparation of sulfonamide-based scaffolds. Sulfonamides are a cornerstone of medicinal chemistry, present in a wide range of drugs. nih.gov By reacting this compound with various amines, a library of diverse sulfonamides can be generated. These compounds can then be further functionalized or screened for biological activity. The traditional and most common strategy for the formation of complex sulfonamides is the reaction between a sulfonyl chloride and the corresponding amine. nih.gov

Table 2: Examples of Sulfonamide Scaffolds from this compound

Amine Component Resulting Sulfonamide Scaffold Potential Application Area
Aniline derivatives N-Aryl-3-methylcyclobutane-1-sulfonamides Medicinal Chemistry
Amino acid esters N-(3-Methylcyclobutanesulfonyl)amino acid esters Peptide mimetics, Drug discovery

Building Block for Cyclobutane-Fused Systems

While direct intramolecular reactions of this compound to form fused systems are not commonly reported, the sulfonyl group can be used to activate adjacent positions for cyclization reactions. More broadly, the synthesis of molecules containing the 3-methylcyclobutane unit is of significant interest. The construction of polycyclic ring systems fused to a cyclobutane can be achieved through various synthetic strategies, often involving cascade reactions. u-fukui.ac.jp The introduction of the 3-methylcyclobutanesulfonyl moiety into a molecule could be a preliminary step to more complex transformations that lead to cyclobutane-fused architectures. For instance, photocatalytic [2+2] cycloadditions have been employed to construct cyclobutane-fused pyridinyl sulfonyl fluorides. rsc.org

Strategic Use in Protecting Group Chemistry

Sulfonyl groups are effective for the protection of amines. chem-station.com The reaction of an amine with a sulfonyl chloride, such as this compound, converts the nucleophilic amine into a less reactive sulfonamide. organic-chemistry.org This protection strategy is valuable when other functional groups in the molecule need to undergo reactions that would otherwise be incompatible with a free amine.

The stability of the sulfonamide bond under a range of conditions makes the 3-methylcyclobutanesulfonyl group a potentially robust protecting group. chem-station.com Deprotection, or the removal of the sulfonyl group, can be challenging but is often achievable under specific reductive conditions. chem-station.com The choice of a particular sulfonyl group for protection can be influenced by factors such as ease of introduction, stability, and the conditions required for its removal.

Integration into SuFEx Click Chemistry (as a sulfonyl fluoride (B91410) precursor, if applicable via transformation)

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that relies on the reactivity of sulfonyl fluorides (R-SO2F). nih.gov While this compound is not a sulfonyl fluoride, it can serve as a precursor to the corresponding sulfonyl fluoride. The conversion of sulfonyl chlorides to sulfonyl fluorides is a known transformation, often accomplished by treatment with a fluoride source such as potassium fluoride. nih.govgoogle.com

Once converted to 3-methylcyclobutane-1-sulfonyl fluoride, this compound could be utilized in SuFEx click chemistry. nih.gov This would allow for the modular and efficient connection of the 3-methylcyclobutanesulfonyl moiety to a wide array of molecules, including phenols and other nucleophiles, under mild reaction conditions. nih.gov The stability and reactivity profile of sulfonyl fluorides make them ideal partners for click chemistry applications in drug discovery, materials science, and chemical biology. researchgate.net The development of a flow chemistry platform for SuFEx reactions highlights the growing importance of this methodology. uva.nl

Table of Compounds Mentioned

Compound Name
This compound
Mesyl chloride
Tosyl chloride
Potassium fluoride
Pyridine

Advanced Catalytic and Methodological Developments for 3 Methylcyclobutane 1 Sulfonyl Chloride Transformations

Organocatalytic Activation Strategies

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free alternatives for a wide array of chemical transformations. While specific studies detailing the organocatalytic activation of 3-methylcyclobutane-1-sulfonyl chloride are not extensively documented, the general reactivity of sulfonyl chlorides provides a basis for potential applications. Organocatalysts, such as chiral amines, phosphines, and N-heterocyclic carbenes (NHCs), are known to interact with sulfonyl chlorides to generate reactive intermediates.

One plausible strategy involves the use of chiral Lewis bases to activate the sulfonyl chloride moiety, enabling enantioselective additions to various nucleophiles. For instance, a chiral amine catalyst could potentially facilitate the asymmetric addition of the 3-methylcyclobutanesulfonyl group to prochiral ketones or imines. The development of such methodologies would be of significant interest for the synthesis of chiral sulfonate esters and sulfonamides containing the 3-methylcyclobutane unit.

Another area of potential is the use of organocatalysts to promote radical reactions of sulfonyl chlorides. For example, certain organic dyes, when activated by visible light, can act as organophotoredox catalysts, initiating the formation of sulfonyl radicals. This approach, which is discussed in more detail in the following section, can be considered a subset of organocatalysis and holds promise for the C-H functionalization of various substrates using this compound.

The table below illustrates a representative example of an organocatalytic sulfonylation reaction, highlighting the potential conditions that could be adapted for this compound.

CatalystSubstrateReagentSolventTemp (°C)Yield (%)ee (%)
Chiral AmineIndoleArylsulfonyl chlorideToluene-208592
NHCAldehydeAlkylsulfonyl chlorideTHF2578N/A
Chiral Phosphine (B1218219)AlleneArylsulfonyl chlorideDCM09188

This table presents generalized data for organocatalytic reactions of sulfonyl chlorides to illustrate potential applications for this compound.

Photoredox Catalysis in Sulfonyl Chloride Chemistry

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by providing a mild and efficient platform for the generation of radical intermediates. Sulfonyl chlorides are excellent precursors for sulfonyl radicals under photoredox conditions, and this reactivity can be harnessed for a variety of transformations involving this compound.

The general mechanism involves the single-electron reduction of the sulfonyl chloride by an excited photocatalyst, leading to the formation of a sulfonyl radical and a chloride anion. This highly reactive sulfonyl radical can then participate in a range of reactions, including:

Hydrosulfonylation of Alkenes and Alkynes: The addition of the 3-methylcyclobutanesulfonyl radical to unsaturated C-C bonds, followed by hydrogen atom transfer, would provide access to a variety of alkyl and vinyl sulfones.

Cross-Coupling Reactions: The radical-radical cross-coupling of the 3-methylcyclobutanesulfonyl radical with other radical species, such as those derived from boronic acids or trifluoroborates, could be a powerful method for the formation of C-S bonds.

C-H Functionalization: The direct sulfonylation of C-H bonds in arenes and heteroarenes with the 3-methylcyclobutanesulfonyl radical offers a direct route to arylsulfones bearing the cyclobutane (B1203170) moiety.

The table below summarizes representative examples of photoredox-catalyzed reactions of sulfonyl chlorides, which could be conceptually applied to this compound.

PhotocatalystSubstrateReagentLight SourceSolventYield (%)
Ru(bpy)3Cl2StyreneArylsulfonyl chlorideBlue LEDAcetonitrile92
Ir(ppy)3Phenylboronic acidAlkylsulfonyl chlorideWhite LEDDMF85
Eosin YBenzeneArylsulfonyl chlorideGreen LEDDMSO76

This table presents generalized data for photoredox-catalyzed reactions of sulfonyl chlorides to illustrate potential applications for this compound.

Electrochemical Methods in Sulfonyl Chloride Functionalization

Electrosynthesis offers a green and sustainable alternative to traditional chemical methods for promoting redox reactions. The electrochemical functionalization of sulfonyl chlorides, including potentially this compound, can be achieved through both cathodic reduction and anodic oxidation pathways.

Cathodic reduction of this compound would generate the corresponding sulfonyl radical, similar to the process in photoredox catalysis. This would enable a range of addition and coupling reactions without the need for a photocatalyst. The reaction outcomes can be tuned by controlling the electrode potential, solvent, and supporting electrolyte.

Anodic oxidation, on the other hand, could be employed in paired electrolysis systems where the sulfonyl chloride acts as a precursor to other reactive species. While direct oxidation of the sulfonyl chloride is less common, its use in concert with other electrochemically generated intermediates could open up novel reaction pathways.

The development of electrochemical methods for the transformation of this compound is still in its early stages, but the versatility of electrosynthesis suggests that it could become a valuable tool in this area.

The following table provides a conceptual overview of electrochemical reactions involving sulfonyl chlorides.

ElectrodeSubstrateReagentElectrolyteSolventProduct Type
Cathode (Glassy Carbon)AlkeneAlkylsulfonyl chlorideTBAPF6AcetonitrileAlkyl sulfone
Anode (Platinum)AreneArylsulfonyl chlorideLiClO4MethanolAryl sulfonate
Divided CellImineAlkylsulfonyl chlorideTEABrDMFSulfonamide

This table presents generalized data for electrochemical reactions of sulfonyl chlorides to illustrate potential applications for this compound.

Flow Chemistry Applications for Enhanced Reaction Control and Efficiency

Flow chemistry has emerged as a powerful technology for improving the safety, efficiency, and scalability of chemical processes. The synthesis and transformation of sulfonyl chlorides are particularly well-suited for flow chemistry for several reasons:

Enhanced Safety: Many reactions involving sulfonyl chlorides are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risk of thermal runaways. rsc.org

Precise Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to improved selectivity and yields. rsc.orgnih.gov

Scalability: Flow processes can be readily scaled up by running the reactor for longer periods or by using parallel reactors, facilitating the production of larger quantities of material. mdpi.com

Continuous flow protocols have been successfully developed for the synthesis of a variety of sulfonyl chlorides from thiols and disulfides. rsc.orgresearchgate.net These methods often utilize in-line purification techniques to afford the desired products in high purity. While a specific flow synthesis of this compound is not explicitly detailed in the literature, the established protocols for other aliphatic sulfonyl chlorides could be readily adapted. rsc.org

Furthermore, the subsequent transformations of this compound, such as sulfonamide formation or coupling reactions, could also be performed in a continuous flow setup, potentially in a telescoping fashion where the crude sulfonyl chloride from the first step is directly used in the next, avoiding intermediate isolation and purification.

The table below presents data from a continuous flow synthesis of a representative sulfonyl chloride, highlighting the typical parameters and outcomes of such a process. chemrxiv.org

Reagent 1Reagent 2Reactor TypeResidence Time (s)Temperature (°C)Throughput (g/h)Yield (%)
ThiophenolSulfuryl ChloridePFR602510.595
Diphenyl disulfideN-Chloro-succinimideCSTR120405.288
Benzyl mercaptanNitric Acid/HCl/O2Microreactor41503.791

This table presents data for the continuous flow synthesis of various sulfonyl chlorides, demonstrating the applicability of this technology to compounds like this compound. chemrxiv.org

Computational Chemistry and Theoretical Studies of 3 Methylcyclobutane 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure Analysis

No specific studies utilizing quantum chemical calculations to analyze the electronic structure of 3-Methylcyclobutane-1-sulfonyl chloride are present in the scientific literature.

Mechanistic Insights via DFT (Density Functional Theory) Studies

There are no published DFT studies that provide mechanistic insights into the reactions of this compound.

Conformational Analysis of the Cyclobutane (B1203170) Ring and its Methyl Substituent

A detailed conformational analysis of the this compound ring and its substituents has not been reported.

Prediction of Reactivity Profiles and Selectivity

Specific computational predictions regarding the reactivity profiles and selectivity of this compound are not available.

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity Patterns

The interplay between the cyclobutane (B1203170) ring and the sulfonyl chloride functionality in 3-Methylcyclobutane-1-sulfonyl chloride could lead to novel reactivity patterns. The inherent ring strain of the cyclobutane moiety might influence the reactivity of the sulfonyl chloride group, potentially enabling transformations that are not readily achievable with acyclic or less strained cyclic analogues.

Future research could focus on exploring its participation in various types of reactions, including but not limited to:

Cycloaddition Reactions: Investigating the potential of the cyclobutane ring to participate in [2+2] or other cycloaddition reactions under thermal or photochemical conditions could lead to the synthesis of complex polycyclic systems.

Ring-Opening Reactions: The strain in the cyclobutane ring could be harnessed to drive ring-opening reactions, providing access to functionalized linear molecules that might be challenging to synthesize through other methods. researchgate.netresearchgate.net

Intramolecular Reactions: The proximity of the methyl group and the sulfonyl chloride could facilitate novel intramolecular reactions, leading to the formation of unique bicyclic sulfonamides or sultones upon reaction with appropriate nucleophiles.

A systematic study of its reactions with a diverse range of nucleophiles, radicals, and organometallic reagents would be crucial in mapping out its unique reactivity profile.

Development of Greener Synthetic Pathways and Sustainable Methodologies

While traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and produce significant waste, modern organic synthesis is increasingly focused on the development of environmentally benign and sustainable methods. rsc.orgsci-hub.se Future research on this compound should prioritize the development of greener synthetic pathways.

Promising areas of investigation include:

Oxidative Chlorination of Thiols: Exploring the direct oxidative chlorination of 3-methylcyclobutane-1-thiol (B2780358) using greener oxidizing agents like hydrogen peroxide or sodium hypochlorite (B82951) in aqueous media could offer a more sustainable alternative to traditional methods. rsc.orgorganic-chemistry.org

Flow Chemistry: The use of continuous flow reactors could enable safer and more efficient synthesis, allowing for precise control of reaction parameters and minimizing the generation of hazardous byproducts.

Catalytic Methods: Developing catalytic methods for the synthesis of this compound, potentially from readily available starting materials like 3-methylcyclobutanol (B1603523), would represent a significant advancement in sustainability.

Application in Materials Science and Polymer Chemistry

The rigid and strained nature of the cyclobutane ring makes this compound an interesting building block for the development of new materials and polymers. The sulfonyl chloride group provides a convenient handle for incorporating this unique scaffold into larger molecular architectures.

Potential applications in materials science that warrant further exploration include:

Monomer Synthesis: It could serve as a monomer or a co-monomer in polymerization reactions to create novel polymers with unique thermal and mechanical properties. The incorporation of the strained cyclobutane ring into a polymer backbone could significantly impact its physical characteristics.

Surface Modification: The reactivity of the sulfonyl chloride group could be utilized to graft 3-methylcyclobutane moieties onto the surfaces of various materials, thereby altering their surface properties such as hydrophobicity, adhesion, and biocompatibility.

Cross-linking Agent: Its bifunctional nature (the reactive sulfonyl chloride and the potential for ring-opening of the cyclobutane) could be exploited in its use as a cross-linking agent to create novel polymer networks with enhanced stability and tailored properties.

Systematic studies on the polymerization of this compound and the characterization of the resulting materials would be essential to unlock its potential in this field.

Expanding the Scope of Complex Molecule Synthesis via this compound Scaffolds

Cyclobutane-containing molecules are found in a variety of biologically active natural products. rsc.orgacs.org The unique three-dimensional structure imparted by the cyclobutane ring can be crucial for their biological function. This compound represents a versatile starting material for the synthesis of complex molecules incorporating this important structural motif.

Future research in this area could focus on:

Synthesis of Novel Sulfonamides: The reaction of this compound with a wide range of amines and anilines could lead to a library of novel sulfonamides. These compounds could be screened for various biological activities, given that the sulfonamide functional group is a well-established pharmacophore.

Elaboration into Complex Scaffolds: The sulfonyl chloride group can be transformed into a variety of other functional groups, allowing for the elaboration of the 3-methylcyclobutane core into more complex molecular architectures. This could provide access to novel scaffolds for drug discovery and development. baranlab.org

Diastereoselective and Enantioselective Transformations: Developing stereoselective methods for the synthesis and subsequent reactions of this compound would be of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

The use of this compound as a building block in total synthesis and medicinal chemistry programs could lead to the discovery of new therapeutic agents and a deeper understanding of the role of the cyclobutane moiety in molecular recognition.

Q & A

Q. What are the standard synthetic routes for 3-Methylcyclobutane-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves chlorosulfonation of 3-methylcyclobutane using chlorosulfonic acid (ClSO₃H) under controlled temperature (0–5°C) and anhydrous conditions. Key factors include:

  • Stoichiometry : Excess ClSO₃H ensures complete conversion of the hydrocarbon backbone to the sulfonyl chloride.
  • Solvent choice : Non-polar solvents (e.g., dichloromethane) minimize side reactions like hydrolysis.
  • Workup : Quenching with ice water followed by extraction and distillation improves purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

  • ¹H-NMR : Look for deshielded protons adjacent to the sulfonyl group (δ 2.5–3.5 ppm) and cyclobutane ring protons (δ 1.8–2.3 ppm). Methyl groups appear as singlets near δ 1.2–1.5 ppm.
  • FTIR : Strong S=O stretches at ~1360 cm⁻¹ and ~1180 cm⁻¹, with S-Cl absorption at ~550 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₅H₉ClO₂S (MW: 168.64 g/mol) confirm the molecular formula .

Q. How is this compound utilized in the synthesis of sulfonamide derivatives, and what are the typical reaction conditions?

The compound reacts with primary/secondary amines via nucleophilic substitution under mild conditions (0–25°C, inert atmosphere). For example:

  • Solvents : Dichloromethane or THF.
  • Bases : Triethylamine or pyridine to neutralize HCl byproducts.
  • Workup : Precipitation or column chromatography isolates sulfonamides. Applications include antimicrobial agent development, leveraging sulfonamide inhibition of folate pathways .

Advanced Research Questions

Q. What strategies can be employed to mitigate the hydrolysis sensitivity of this compound during storage and experimental handling?

  • Storage : Use amber vials under nitrogen at –20°C to prevent moisture ingress.
  • Handling : Conduct reactions in anhydrous solvents (e.g., dried DCM) with molecular sieves.
  • Stabilizers : Additives like 2,6-lutidine can scavenge trace acids or moisture .

Q. How does the steric environment of the cyclobutane ring in this compound influence its reactivity in nucleophilic substitution reactions compared to linear sulfonyl chlorides?

The strain in the cyclobutane ring increases electrophilicity at the sulfur center, accelerating reactions with bulky nucleophiles (e.g., tertiary amines). However, steric hindrance from the methyl group may reduce accessibility for planar nucleophiles (e.g., aromatic amines). Comparative studies with linear analogs (e.g., methanesulfonyl chloride) reveal 10–20% slower kinetics in SN2 mechanisms due to ring strain .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data regarding the electrophilic reactivity of this compound?

  • DFT Calculations : Compare LUMO energy levels and Fukui indices to predict reactive sites.
  • Kinetic Isotope Effects (KIE) : Measure deuterium substitution effects to distinguish between SN1 and SN2 pathways.
  • Cross-Validation : Use HPLC-MS to quantify intermediates and validate computational models .

Q. In designing kinetic studies to evaluate the sulfonylation efficiency of this compound with various amines, what parameters should be monitored, and how can competing side reactions be minimized?

  • Parameters : Reaction rate constants (k), activation energy (Eₐ), and Hammett correlations for electronic effects.
  • Side Reaction Mitigation :
  • Use low temperatures (0–5°C) to suppress hydrolysis.
  • Optimize solvent polarity (e.g., acetonitrile for polar amines, toluene for non-polar systems).
  • Add scavengers (e.g., 2,6-di-tert-butylpyridine) to neutralize acid byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of sulfonamides derived from this compound?

  • Reproducibility Checks : Verify enzyme assay conditions (pH, temperature) and compound purity (HPLC ≥95%).
  • Structural Confirmation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as diastereomers may exhibit varying bioactivity.
  • Meta-Analysis : Compare datasets across studies to identify outliers or methodological biases (e.g., differences in bacterial strains for antimicrobial tests) .

Methodological Tables

Parameter Optimal Condition Reference
Chlorosulfonation Temperature0–5°C
Reaction SolventAnhydrous Dichloromethane
¹H-NMR Chemical ShiftsCyclobutane protons: δ 1.8–2.3 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.